molecular formula C14H10Cl2O2 B13966101 5-(Benzyloxy)-2,4-dichlorobenzaldehyde

5-(Benzyloxy)-2,4-dichlorobenzaldehyde

Cat. No.: B13966101
M. Wt: 281.1 g/mol
InChI Key: VRINHKVDMHIERK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(phenylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a phenylmethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: On an industrial scale, the production of 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 2,4-Dichloro-5-(phenylmethoxy)benzoic acid.

    Reduction: 2,4-Dichloro-5-(phenylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-5-(phenylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    2,4-Dichlorobenzaldehyde: Lacks the phenylmethoxy group, resulting in different chemical properties and reactivity.

    4-(Phenylmethoxy)benzaldehyde: Lacks the chlorine atoms, leading to variations in its chemical behavior.

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

2,4-dichloro-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H10Cl2O2/c15-12-7-13(16)14(6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

VRINHKVDMHIERK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C=O)Cl)Cl

Origin of Product

United States

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